molecular formula C11H15NO2 B1588401 3-[4-(Dimethylamino)phenyl]propanoic acid CAS No. 73718-09-9

3-[4-(Dimethylamino)phenyl]propanoic acid

Cat. No. B1588401
CAS RN: 73718-09-9
M. Wt: 193.24 g/mol
InChI Key: YEETZXRKMHAPRM-UHFFFAOYSA-N
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Description

“3-[4-(Dimethylamino)phenyl]propanoic acid” is a synthetic compound . It is a tertiary amino compound and a beta-amino acid . It is also known as 3- [4- (dimethylamino)phenyl]propanoic acid hydrochloride .


Synthesis Analysis

The synthesis of “3-[4-(Dimethylamino)phenyl]propanoic acid” can be achieved from 3- [4- (dimethylamino)phenyl]propanenitrile . The synthesis process may involve the use of suitable bases such as inorganic bases, organic bases, organolithium bases, and organosilicon bases .


Molecular Structure Analysis

The molecular formula of “3-[4-(Dimethylamino)phenyl]propanoic acid” is C11H15NO2 . The molecular weight is 193.25 g/mol . The InChI code is 1S/C11H15NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

“3-[4-(Dimethylamino)phenyl]propanoic acid” is a solid substance . It has a storage temperature of room temperature .

Scientific Research Applications

1. Synthesis of Water-Soluble Thermo-Sensitive Resin

A study by An et al. (2015) explored the synthesis of a water-soluble resin with tertiary amine oxide side substituents. 3-(Dimethylamino)propanoic acid was synthesized and oxidized to form 3-(dimethylamino)propanoic acid oxide, which was then used to prepare a water-soluble thermo-sensitive resin. This resin exhibited unique thermal behaviors and thermo-induced solubility changes, making it a potential candidate for chemical-free thermal laser imaging applications (An et al., 2015).

2. Nonlinear Optical Properties in Novel Chalcone Derivatives

Rahulan et al. (2014) synthesized a compound incorporating 3-(4-(dimethylamino)phenyl)propanoic acid and examined its nonlinear optical properties using the z-scan technique. The study found that the compound demonstrated a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its suitability for optical device applications like optical limiters (Rahulan et al., 2014).

3. Antimicrobial Activity of Pyrazole Derivatives

Swarnkar et al. (2014) researched the reaction of 3-[4-(dimethylamino)phenyl]prop-2-en-1-one with various hydrazides under microwave irradiation, leading to the synthesis of N, N-dimethylaniline containing pyrazole derivatives. These compounds were then screened for their antibacterial and antifungal activities, revealing potential antimicrobial applications (Swarnkar et al., 2014).

4. Electropolymerization Studies for Silicon Naphthalocyanines

Bıyıklıoğlu and Alp (2017) synthesized novel silicon naphthalocyanines (SiNc) with electropolymerizable side units including 3-(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propan-1-ol. Their study focused on the aggregation behavior and electrochemical properties of these SiNcs, highlighting their potential in electropolymerization applications (Bıyıklıoğlu & Alp, 2017).

5. Photodynamic Therapy Applications

Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine directly substituted with N,N'-dimethylaminophenyl groups. They investigated its photophysical and photochemical properties,demonstrating its potential as a photosensitizer for photodynamic therapy in cancer treatment. The quaternized derivative of this compound exhibited excellent water solubility and efficient singlet oxygen generation, underlining its suitability for clinical applications (Al-Raqa et al., 2017).

6. Sensing and Capture of Picric Acid

Vishnoi et al. (2015) developed a fluorescent chemo-sensor using 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene, which exhibited significant fluorescence quenching in the presence of picric acid. This selectivity was attributed to multiple hydrogen bonds, π–π interactions, and electrostatic interactions. The study suggests its application in selective sensing and capture of picric acid, a critical component for environmental and security applications (Vishnoi et al., 2015).

7. Synthesis of Functional Polymers

Lang et al. (2022) conducted RAFT polymerization of 4-(dimethylamino)phenyl acrylate to yield poly(4-(dimethylamino)phenyl acrylate). The study focused on modulating the reactivity of polymers with pendant ester groups, leading to the development of functional polymers with potential applications in materials science (Lang et al., 2022).

Safety And Hazards

The compound is classified under GHS07 for safety . It has a hazard statement of H317, indicating that it may cause an allergic skin reaction . Precautionary measures include avoiding skin contact (P280) .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEETZXRKMHAPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427691
Record name 3-[4-(DIMETHYLAMINO)PHENYL]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Dimethylamino)phenyl]propanoic acid

CAS RN

73718-09-9
Record name 3-[4-(DIMETHYLAMINO)PHENYL]PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(dimethylamino)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DR Samarajeewa, GR Dieckmann… - Microscopy and …, 2012 - cambridge.org
Modifying the electronic properties of carbon nanotubes remains an area of immense interest and, yet, it is a great challenge to gain control over the inherent properties of this material. …
Number of citations: 5 www.cambridge.org
DR Samarajeewa, GR Dieckmann, SO Nielsen… - Carbon, 2013 - Elsevier
We examined the potential of a series of aromatic moieties with different electron-donating ability to alter SWCNT electronic properties. The selected aromatic moieties included p-amino-…
Number of citations: 30 www.sciencedirect.com
M Parker - 2015 - d-scholarship.pitt.edu
Proteins are in a category all their own as supramolecular entities enriched with both chirality and functionality. Inspired by them, we have created a new class of building blocks, called …
Number of citations: 2 d-scholarship.pitt.edu
M Fathinia, A Khataee, A Naseri, S Aber - Spectrochimica Acta Part A …, 2015 - Elsevier
The present study has focused on the degradation of a mixture of three pharmaceuticals, ie methyldopa (MDP), nalidixic acid (NAD) and famotidine (FAM) which were quantified …
Number of citations: 39 www.sciencedirect.com

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